molecular formula C9H11ClN2O2 B14861638 (E)-2-(4-chloro-2-methylphenoxy)-N'-hydroxyethanimidamide

(E)-2-(4-chloro-2-methylphenoxy)-N'-hydroxyethanimidamide

Cat. No.: B14861638
M. Wt: 214.65 g/mol
InChI Key: JVFGSVIRULPWPV-UHFFFAOYSA-N
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Description

(E)-2-(4-chloro-2-methylphenoxy)-N’-hydroxyethanimidamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then reacted with hydroxylamine to produce the desired hydroxyethanimidamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for (E)-2-(4-chloro-2-methylphenoxy)-N’-hydroxyethanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chloro-2-methylphenoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyethanimidamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(E)-2-(4-chloro-2-methylphenoxy)-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(4-chloro-2-methylphenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with biological molecules, while the chloro-substituted phenoxy group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: Similar in structure but lacks the hydroxyethanimidamide group.

    4-chloro-2-methylphenol: A precursor in the synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-hydroxyethanimidamide.

    N’-hydroxyethanimidamide: Contains the hydroxyethanimidamide group but lacks the phenoxy moiety.

Uniqueness

(E)-2-(4-chloro-2-methylphenoxy)-N’-hydroxyethanimidamide is unique due to its combination of a chloro-substituted phenoxy group and a hydroxyethanimidamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12)

InChI Key

JVFGSVIRULPWPV-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC/C(=N\O)/N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=NO)N

Origin of Product

United States

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